molecular formula C22H28O3 B12528774 2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) CAS No. 741281-70-9

2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)

Cat. No.: B12528774
CAS No.: 741281-70-9
M. Wt: 340.5 g/mol
InChI Key: YHNBYKWULFKNOH-UHFFFAOYSA-N
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Description

2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound with the molecular formula C24H26O3. This compound is known for its unique structure, which includes an oxane ring and two dimethylphenol groups connected by a methylene bridge. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, connecting the two phenol groups. The oxane ring is then introduced through a subsequent reaction with an appropriate epoxide.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.

Mechanism of Action

The mechanism of action of 2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with free radicals. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. This mechanism is crucial in preventing oxidative damage in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(4,6-dimethylphenol)
  • 4,4’-Methylenebis(2,6-dimethylphenol)
  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)

Uniqueness

2,2’-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol) is unique due to the presence of the oxane ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it valuable in various applications.

Properties

CAS No.

741281-70-9

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

2-[(2-hydroxy-3,5-dimethylphenyl)-(oxan-4-yl)methyl]-4,6-dimethylphenol

InChI

InChI=1S/C22H28O3/c1-13-9-15(3)21(23)18(11-13)20(17-5-7-25-8-6-17)19-12-14(2)10-16(4)22(19)24/h9-12,17,20,23-24H,5-8H2,1-4H3

InChI Key

YHNBYKWULFKNOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2CCOCC2)C3=CC(=CC(=C3O)C)C)O)C

Origin of Product

United States

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